molecular formula C17H18FN3O2S B2798165 2-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1705888-70-5

2-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2798165
CAS RN: 1705888-70-5
M. Wt: 347.41
InChI Key: GREUOJNSYCGQBA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridazinone ring, a thiazepane ring, and a fluorophenyl group . The exact properties and uses of this compound are not clear from the available information.

Scientific Research Applications

Synthesis and Biological Activity

  • Antitumor Activity : Novel pyridazinone derivatives containing 1,3,4-thiadiazole moieties have been synthesized and evaluated for their antitumor activity. These compounds have shown inhibitory activity against certain cancer cell lines, demonstrating their potential as anticancer agents (Qin et al., 2020).

  • Anticancer and Antiangiogenic Agents : Pyridazinone derivatives have been recognized for their wide spectrum of biological activities, including anticancer and antiangiogenic effects. Some newly synthesized derivatives have exhibited inhibitory effects on the viability of human cancer cell lines and potential to inhibit proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).

  • Facile Synthesis of Novel Compounds : Research into the synthesis of novel classes of compounds, including pyridazin-3(2H)-ones, has expanded the available chemical libraries for testing as therapeutic agents. These synthetic methodologies enable the exploration of new pharmacophores (Koza et al., 2013).

  • Antioxidant Activity : A series of pyridazinone derivatives have been synthesized and demonstrated in-vitro antioxidant activity, highlighting their potential as antioxidant agents. This suggests their use in diseases where oxidative stress plays a key role (Mehvish & Kumar, 2022).

Therapeutic and Diagnostic Applications

  • Imaging and Diagnostic Applications : Fluoro-substituted compounds, similar in some respects to the compound of interest, have been synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These studies are crucial for the development of diagnostic agents for neurodegenerative disorders (Fookes et al., 2008).

  • Antimicrobial and Antioxidant Properties : Various synthesized compounds, including thiazine and pyridazinone derivatives, have been evaluated for their antimicrobial and antioxidant properties. This highlights the diverse potential applications of these compounds in treating infections and diseases associated with oxidative stress (Chauhan et al., 2018).

properties

IUPAC Name

2-[2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c18-14-5-2-1-4-13(14)15-7-9-20(10-11-24-15)17(23)12-21-16(22)6-3-8-19-21/h1-6,8,15H,7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREUOJNSYCGQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one

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